Product packaging for beta-Yohimbine(Cat. No.:CAS No. 549-84-8)

beta-Yohimbine

Cat. No.: B046055
CAS No.: 549-84-8
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-MQPLHJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

bata-Yohimbine, also known as Rauwolscine, is a stereoisomer of Yohimbine and a potent, selective antagonist of the alpha-2 adrenergic receptor. This indole alkaloid, sourced from the Rauwolfia serpentina plant, is a critical pharmacological tool for elucidating the complex roles of adrenergic signaling in physiological processes. Its primary research value lies in its ability to selectively block alpha-2 receptors, which are presynaptic autoreceptors that inhibit the release of norepinephrine. By antagonizing these receptors, beta-Yohimbine promotes an increase in synaptic norepinephrine levels, leading to enhanced sympathetic nervous system activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B046055 beta-Yohimbine CAS No. 549-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-MQPLHJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319089
Record name beta-Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-84-8
Record name β-Yohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Advanced Synthetic Methodologies

Biosynthetic Pathways of Yohimbine (B192690) Alkaloids

Yohimbine alkaloids are members of the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs). Their biosynthesis in plants is a complex process that begins with two primary precursors: tryptamine (B22526) and the secoiridoid monoterpene, secologanin. nih.gov

The initial key step is a Pictet-Spengler condensation between tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase. This reaction forms strictosidine, which is the universal precursor for virtually all monoterpenoid indole alkaloids. researchgate.netnih.gov Following the formation of strictosidine, the pathway diverges into numerous branches leading to a wide array of alkaloid structures.

For the yohimbine skeleton, strictosidine undergoes deglycosylation to form strictosidine aglycone. nih.gov This is followed by a series of enzymatic transformations involving cyclization and reduction steps. An important intermediate in this pathway is geissoschizine. wikidata.org From these central intermediates, further enzymatic reactions, including hydroxylations, oxidations, and esterifications, lead to the various yohimbine stereoisomers, which are classified into four subfamilies based on the D-ring stereochemistry: normal (e.g., yohimbine), allo (e.g., rauwolscine (B89727) or α-yohimbine), pseudo (e.g., pseudoyohimbine), and epiallo. wikidata.org Beta-yohimbine belongs to the normal series, being a stereoisomer of yohimbine.

Enantiospecific Synthesis of this compound and Related Stereoisomers

The synthesis of yohimbine alkaloids is a significant challenge due to the presence of five chiral centers, requiring precise control over stereochemistry. wikidata.org Early synthetic work often resulted in racemic mixtures. nih.gov However, modern organic synthesis has produced several enantiospecific strategies to access specific stereoisomers like this compound.

One notable biomimetic approach starts from secologanin. In a study by Brown and Pratt, the glucolysis of methyl secoxyloganin (B110862) at a controlled pH of 7 led to a key carbocyclic intermediate. wikipedia.org This intermediate, formed through a vinylogous aldol (B89426) reaction that mimics the in vivo formation of the E-ring, was then converted into a mixture of yohimbine stereoisomers. wikipedia.org Subsequent Bischler-Napieralski cyclization and reduction with sodium borohydride (B1222165) yielded this compound acetate (B1210297) as one of the major products, alongside yohimbine acetate and their dehydro-analogues.

More recently, a collective total synthesis strategy has been developed that allows for the creation of all four stereoisomeric subfamilies, including this compound, from a common intermediate. mdpi.com This bio-inspired approach involves the enantioselective kinetic resolution of an achiral synthetic starting material, enabling the construction of the pentacyclic skeleton with complete control over all five stereogenic centers. mdpi.com This method has been successfully applied to the synthesis of yohimbine, pseudoyohimbine, and this compound. mdpi.com

Strategies for Stereochemical Control in Yohimbinoid Alkaloid Synthesis

Achieving stereochemical control is the central challenge in the synthesis of yohimbinoid alkaloids. The five stereocenters (C3, C15, C16, C17, and C20) present a complex synthetic puzzle. wikidata.org Various strategies have been developed to address this, often focusing on the controlled formation of the intricate ring system.

Two general strategic approaches have been historically employed: one involves the initial construction of the DE-ring system followed by the annulation of the C-ring, while the other begins with an ABC-ring framework and adds the DE-rings subsequently. wikidata.orgnih.gov A persistent challenge in many synthetic routes has been the lack of complete control in setting the stereochemistry at the C3 position at a late stage in the synthesis. ctdbase.org

To overcome this, researchers have developed innovative methods. For instance, a strategy utilizing a functionalized hydrindanone intermediate allows for a divergent approach. ctdbase.org This method employs a Pictet-Spengler reaction with an aminonitrile intermediate, where the stereochemical outcome at C3 can be effectively controlled. ctdbase.org It was discovered that the nucleophilicity of the indole moiety plays a crucial role in the diastereoselectivity of the cyclization, and the addition of an external nucleophile like sodium iodide can even reverse the selectivity, providing access to C3 epimers like venenatine and alstovenine. ctdbase.org

Another powerful strategy involves a bioinspired coupling that enables the rapid assembly of the pentacyclic skeleton. mdpi.com This method uses an enantioselective kinetic resolution of an achiral surrogate, allowing for the divergent synthesis of all four stereoisomeric subfamilies by strategically managing thermodynamic and kinetic preferences at different stereocenters. mdpi.com Furthermore, complex ring-distortion strategies have been applied to the readily available yohimbine molecule to systematically alter its core structure, thereby generating diverse and complex scaffolds for further investigation. nih.gov

Pharmacological Characterization and Receptor Interactions

Adrenergic Receptor Antagonism Profile

Beta-yohimbine's primary mechanism of action involves the blockade of alpha-adrenergic receptors. drugbank.com This antagonism is not uniform across the different subtypes of adrenoceptors, leading to a specific pharmacological profile.

This compound is recognized as a selective antagonist of α2-adrenergic receptors. abcam.com Research indicates that yohimbine (B192690), a stereoisomer of this compound, demonstrates varying affinities for the α2-adrenoceptor subtypes, with binding affinities reported in the order of α2C > α2A > α2B. tandfonline.comnih.gov Specifically, pKi values for yohimbine at human α2A, α2B, and α2C receptors have been documented as 8.52, 8.00, and 9.17, respectively. abcam.com The affinity of this compound's stereoisomer, rauwolscine (B89727), for α2-adrenoceptors has also been established. nih.gov

Interactive Table: Yohimbine Affinity for α2-Adrenoceptor Subtypes

Receptor Subtype pKi Ki (nM)
α2A 8.52 abcam.com 1.4 tandfonline.com
α2B 8.00 abcam.com 7.1 tandfonline.com
α2C 9.17 abcam.com 0.88 tandfonline.com

This compound and its stereoisomers, yohimbine and rauwolscine, exhibit a preference for α2-adrenergic receptors over α1-adrenergic receptors. wikipedia.orgnih.gov Studies in anesthetized dogs have shown that yohimbine and rauwolscine are approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists. nih.gov In contrast, their diastereoisomer, corynanthine, displays about a 10-fold selectivity for α1-adrenergic receptors over α2-adrenergic receptors. wikipedia.orgnih.gov Despite this difference in selectivity, all three isomers were found to be equipotent in blocking the postsynaptic α1-adrenoceptors. nih.gov This suggests that the high affinity for α2-adrenoceptors is the primary driver of the selectivity seen with yohimbine and rauwolscine. nih.gov Rauwolscine has been identified as having a higher affinity for α2-receptors compared to yohimbine. mcmaster.ca

Interactive Table: Comparative Selectivity of Yohimbine Analogs

Compound Primary Receptor Target Selectivity
Yohimbine α2-Adrenoceptor wikipedia.orgnih.gov ~30-fold higher for α2 over α1 nih.gov
Rauwolscine α2-Adrenoceptor wikipedia.orgnih.gov ~30-fold higher for α2 over α1 wikipedia.orgnih.gov
Corynanthine α1-Adrenoceptor wikipedia.orgnih.gov ~10-fold higher for α1 over α2 wikipedia.orgnih.gov

The antagonistic action of this compound at presynaptic α2-adrenergic autoreceptors is a key mechanism in its modulation of noradrenergic neurotransmission. drugbank.com These presynaptic receptors typically function as a negative feedback system, inhibiting the release of norepinephrine (B1679862) from the neuron. nih.gov By blocking these receptors, this compound and its analogs prevent this feedback inhibition, leading to an increased release of norepinephrine into the synaptic cleft. nih.govpatsnap.compatsnap.com This elevation in norepinephrine levels enhances sympathetic nervous system activity. nih.govpatsnap.compatsnap.com This increased neuronal release of norepinephrine from the central and sympathetic nervous systems has been observed to affect cardiovascular stress responses. nih.gov

Comparative Alpha-1 and Alpha-2 Adrenoceptor Blocking Activities of this compound and Analogs

Interactions with Non-Adrenergic Receptor Systems

Beyond its primary effects on the adrenergic system, this compound and its isomers also interact with serotonergic and dopaminergic receptors, which contributes to their complex pharmacological profile. nih.govresearchgate.net

Yohimbine exhibits a moderate affinity for several serotonin (B10506) receptors, including 5-HT1A, 5-HT1B, and 5-HT1D. nih.govwikipedia.org It has been shown to act as a partial agonist at the 5-HT1A receptor. wikipedia.org The interaction with these serotonin receptors may play a role in its effects on mood. nih.gov Studies have shown that yohimbine can act as a 5-HT1A agonist in rats at doses exceeding 1 mg/kg. nih.govtandfonline.com Furthermore, rauwolscine, a stereoisomer of this compound, has been found to bind to 5-HT1A receptors in the human cerebral cortex. nih.gov

This compound and its analogs also demonstrate affinity for dopamine (B1211576) receptors, although this interaction is generally less pronounced than their effects on adrenergic receptors. nih.gov Yohimbine has been shown to have some affinity for both D2 and D3 dopamine receptors. nih.govwikipedia.org It acts as an antagonist at the D2 receptor. wikipedia.org The interaction with the dopaminergic system may be a contributing factor to the behavioral effects observed with yohimbine administration. nih.gov

Cholinergic System Influence

This compound's interaction with the nervous system extends beyond its well-documented effects on adrenergic receptors, showing an influence on the cholinergic system. Research indicates that this compound can act at synaptic ganglia acs.org. Studies have demonstrated that yohimbine, as a class of compounds, can increase parasympathetic (cholinergic) activity drugbank.comrxlist.com. This is supported by findings where yohimbine-induced salivary secretion was identified as a cholinergic effect, which could be suppressed by the anticholinergic agent atropine (B194438) nih.gov.

Furthermore, specific investigations into this compound have identified it as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In one in-vitro study, this compound demonstrated anti-AChE activity with a reported IC50 value of 0.431 mM plos.org. While its primary action is on adrenoceptors, this capacity to inhibit acetylcholinesterase suggests a secondary mechanism by which it can modulate cholinergic neurotransmission. Conversely, studies examining the binding profile of radiolabeled yohimbine have found that muscarinic cholinergic ligands are poor inhibitors of its binding, suggesting a low affinity for direct interaction with muscarinic receptors nih.gov.

Structure-Activity Relationship Studies

Elucidation of Structural Requirements for Adrenoceptor Antagonism

The antagonistic activity of yohimbine and its analogs at adrenoceptors is highly dependent on their specific stereochemistry. Structure-activity relationship (SAR) studies comparing this compound to its related isomers have been crucial in defining the molecular features necessary for binding and selectivity at α1- and α2-adrenoceptors.

Key structural elements essential for the binding of yohimbine isomers to adrenoceptors include the aromatic A ring, the basic nitrogen atom (Nb), and the carboxymethyl moiety at the C-16 position nih.gov. The orientation of this carboxymethyl group, in particular, is a critical determinant of α1/α2 specificity nih.gov.

A comparative study of cardiovascular activities assessed the blocking potency of several yohimbine analogs at α1- and α2-adrenoceptors in pithed rats. nih.gov For general blockade of pressor responses, the potency order was established as: yohimbine > dihydrocorynantheine (B1227059) (DHC) = this compound nih.gov. When specifically evaluating α1- and α2-blocking activities, distinct potency orders emerged, highlighting the structural nuances that govern selectivity. This compound was found to have weaker α1-blocking activity than yohimbine, DHC, and (-)-indoloquinolizidine ((-)IQ), but it retained significant α2-blocking activity, second only to yohimbine itself. nih.gov This indicates that the stereochemical configuration of this compound is less favorable for α1-antagonism but well-suited for α2-antagonism. The analog corynanthine, another stereoisomer, is noted for being more selective for the α1-receptor, further emphasizing the importance of stereochemistry in receptor preference nih.govkarger.com.

Rational Design of Selective Yohimbine Analogs for ADRA2A Antagonism

Yohimbine's utility as a pharmacological tool is limited by its low selectivity among adrenoceptor subtypes and its affinity for other receptors like serotonin receptors nih.govnih.gov. This lack of specificity has driven efforts in the rational design of yohimbine analogs with improved selectivity, particularly for the α2A-adrenoceptor (ADRA2A) subtype, which is implicated in conditions like inflammation and sepsis acs.orgacs.org.

Structure-based drug design has been employed to exploit differences in the binding pockets of various adrenoceptor subtypes nih.gov. A key strategy involves modifying the yohimbine scaffold to introduce new interactions that favor binding to ADRA2A over other subtypes like ADRA1A and ADRA2B nih.govacs.org. A recent SAR study focused on creating amino esters of yohimbic acid nih.govacs.org. The rationale was to introduce a protonatable amino group that could form an ionic bond with an acidic residue (Asp192) present in the ADRA2A binding pocket, an interaction not as favorable in other subtypes acs.org.

Preclinical Investigation of Biological Activities

Central Nervous System Pharmacology

Exploration of Central Sympathomimetic Effects

Beta-yohimbine, an isomer of yohimbine (B192690), demonstrates significant activity within the central nervous system (CNS), primarily through its influence on adrenergic receptors. The pharmacological actions of yohimbine and its isomers are largely attributed to their ability to block presynaptic alpha-2 adrenergic receptors. drugbank.com This blockade inhibits the negative feedback mechanism that typically suppresses the release of norepinephrine (B1679862), leading to an increase in norepinephrine levels in the synaptic cleft and enhanced sympathetic activity. mdpi.com This elevation of norepinephrine in the brain contributes to the central sympathomimetic effects observed with these compounds, including increased alertness and arousal. mdpi.commdpi.com

The central actions of yohimbine have been linked to behavioral changes such as lower inhibition and a greater tendency for risk-taking behavior, which are thought to be a consequence of increased norepinephrine release in the CNS. mdpi.com While the primary mechanism is understood to be alpha-2 adrenergic antagonism, the potential for crosstalk between peripheral and central nervous systems cannot be entirely dismissed as a contributing factor. mdpi.com Studies have also suggested the existence of a central beta-origin toxicity, as only beta-blockers capable of crossing the blood-brain barrier can counteract this activity. inchem.org

Neurobiological Basis of Anxiety-Like Behaviors and Stress Response Modulation

This compound's influence on the central nervous system extends to the modulation of anxiety and stress responses. The compound's anxiogenic, or anxiety-producing, properties are closely linked to its impact on the noradrenergic system. mdpi.com By increasing noradrenergic activity, yohimbine can stimulate the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine system involved in the stress response. mdpi.com This stimulation leads to the release of stress hormones, such as cortisol, which can heighten anxiety and stress responses. mdpi.com

The anxiogenic effects of yohimbine appear to be dose-dependent. mdpi.com In preclinical models, yohimbine has been shown to induce anxiety-like behaviors. mdpi.com The interaction with the locus coeruleus, a brainstem nucleus integral to stress and panic responses, is believed to be a key mechanism. examine.com Antagonism of the alpha-2A receptors in this region leads to increased noradrenaline levels, which can trigger or exacerbate anxiety. examine.com Furthermore, yohimbine administration has been associated with an increase in symptoms of anxiety in patients with post-traumatic stress disorder (PTSD), suggesting an enhanced norepinephrine release in the brain of these individuals. researchgate.net

Effects on Impulsivity and Fear Extinction Paradigms

Preclinical studies have revealed a complex role for this compound and its isomers in modulating impulsivity and fear extinction. Research indicates that yohimbine can increase impulsive behavior. nih.gov For instance, studies in healthy human volunteers have shown that yohimbine can increase impulsive responding in laboratory tasks. d-nb.info This effect is thought to be mediated by the activation of CREB (cAMP response element-binding protein) in the orbitofrontal cortex. nih.gov Interestingly, the effects on impulsivity may be dissociable from its anxiogenic effects, occurring at different points along the arousal continuum. nih.gov

The impact of yohimbine on fear extinction, the process by which a learned fear is diminished, is less clear and appears to be influenced by several factors. While some initial studies in mice suggested that yohimbine could facilitate fear extinction, more recent research has yielded mixed results, with some studies showing no effect or even impairment of extinction. upr.edu Factors such as genetic background, the context of the extinction training, and the presence of competing behaviors seem to influence the outcome. upr.edu For example, one study found that while yohimbine reduced initial fear expression in rats, it did not enhance the retrieval of fear extinction the following day. upr.edu The role of yohimbine in facilitating fear extinction in therapeutic settings remains an area of active investigation. karger.com

Interplay with Other Central Acting Agents (e.g., Amphetamine, Methylphenidate)

The interaction of this compound with other centrally acting agents, such as amphetamine and methylphenidate, has been a subject of preclinical investigation. These interactions are significant as they can lead to potentiated or altered pharmacological effects.

Studies in mice have demonstrated a mutual potentiation of toxicity between yohimbine and amphetamine. nih.gov this compound was also found to potentiate the toxicity of amphetamine, although to a lesser extent than yohimbine. nih.gov The mechanism underlying this interaction is thought to potentially involve serotonergic or dopaminergic systems rather than noradrenergic pathways. nih.gov

Both amphetamine and methylphenidate are psychostimulants that primarily act by increasing central dopamine (B1211576) and norepinephrine activity. nih.gov Given that yohimbine also enhances noradrenergic transmission, co-administration can lead to an augmented sympathomimetic effect. This can result in an increased risk of adverse cardiovascular events such as acute hypertensive episodes. medscape.com The interaction with methylphenidate is also considered a risk for hypertensive crisis due to pharmacodynamic synergism. medscape.com It's also noted that drugs that reduce catecholamine uptake, like some stimulants, may interfere with the action of other compounds that rely on these transporters. drugs.com

Cardiovascular System Pharmacology

Mechanisms of Cardiac Function Modulation

This compound and its related alkaloids exert notable effects on the cardiovascular system, primarily through their interaction with adrenergic receptors. The primary mechanism of action is the antagonism of alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine from sympathetic neurons. mdpi.complos.org This surge in norepinephrine can have several consequences for cardiac function.

The increased sympathetic activity results in elevated heart rate and blood pressure. inchem.org Studies have shown that yohimbine can increase cardiac output and mean arterial pressure, although these effects can vary significantly among individuals and are dose-dependent. mdpi.comtandfonline.comeuropa.eu

In the context of endotoxemia (LPS-challenged mice), yohimbine has demonstrated a cardioprotective role. It has been shown to attenuate LPS-induced cardiac dysfunction by blocking presynaptic α2A-adrenergic receptors, which in turn promotes cardiac norepinephrine release. plos.orgnih.gov This elevated cardiac norepinephrine improves cardiac contractile function by suppressing the production of inflammatory mediators like iNOS and TNF-α, and by activating β1-adrenergic receptors. plos.org Furthermore, yohimbine can inhibit cardiomyocyte apoptosis (cell death) through the activation of α1- and β2-adrenergic receptors. plos.org

However, the stimulation of the sympathetic nervous system can also pose risks, particularly in individuals with pre-existing cardiovascular conditions. The increased heart rate and blood pressure lead to a higher myocardial oxygen demand, which could potentially exacerbate conditions like heart failure. nih.govdrugs.com

Interactive Data Table: Preclinical Findings of this compound's Biological Activities

Section Subsection Key Finding Model/System
4.1. CNS Pharmacology4.1.1. Central Sympathomimetic EffectsBlocks presynaptic alpha-2 adrenergic receptors, increasing norepinephrine release and sympathetic activity. mdpi.comGeneral Preclinical
Linked to lower inhibition and increased risk-taking behavior. mdpi.comBehavioral Models
4.1.2. Anxiety & StressInduces anxiety-like behaviors via the noradrenergic pathway and HPA axis stimulation. mdpi.comAnimal Models
Anxiogenic effects are dose-dependent. mdpi.comAnimal Models
4.1.3. Impulsivity & Fear ExtinctionIncreases impulsive responding. nih.govRat Models
Effects on fear extinction are mixed and context-dependent. upr.eduRodent Models
4.1.4. Interaction with Other AgentsPotentiates the toxicity of amphetamine. nih.govMouse Models
Risk of hypertensive crisis with methylphenidate. medscape.comPharmacodynamic Interaction
4.2. Cardiovascular Pharmacology4.2.1. Cardiac Function ModulationIncreases heart rate and blood pressure via alpha-2 adrenergic antagonism. inchem.orgGeneral Preclinical
Attenuates LPS-induced cardiac dysfunction by increasing cardiac norepinephrine release. plos.orgMouse Models (LPS-challenged)
Inhibits cardiomyocyte apoptosis via α1- and β2-AR activation. plos.orgMouse Models (LPS-challenged)

Research on Vascular Smooth Muscle Cell Proliferation and Migration Inhibition

Metabolic and Endocrine System Pharmacology

Yohimbine has been shown to favorably influence lipid and carbohydrate homeostasis in various preclinical models. tandfonline.comnih.gov In studies on rats with diet-induced obesity, chronic administration of yohimbine improved impaired lipid profiles and lowered glucose levels. mdpi.com This effect is thought to be linked to its antagonist activity at α-adrenoceptors. bibliotekanauki.pl Specifically, the blockade of α1-adrenoceptors has been proposed as a mechanism for improving disrupted lipid and carbohydrate profiles. bibliotekanauki.pljpccr.eu

The primary mechanism by which yohimbine is thought to modulate lipolysis is through its antagonism of α2-adrenergic receptors. mdpi.comnih.gov These receptors are involved in the regulation of fat breakdown. By blocking these presynaptic receptors, yohimbine inhibits the negative feedback loop that normally suppresses the release of norepinephrine. mdpi.comnih.gov The resulting increase in norepinephrine in the synaptic cleft leads to enhanced stimulation of β-adrenergic receptors on adipocytes, which promotes lipolysis and the mobilization of fatty acids. nih.govresearchgate.netresearchgate.net Some research suggests that yohimbine administration elevates plasma glycerol (B35011) and non-esterified fatty acids, particularly during fasting or exercise. researchgate.net

The effects of yohimbine have been investigated in genetically obese, leptin-deficient ob/ob mice, which serve as a model for metabolic dysfunction. In these animals, yohimbine administration led to a favorable improvement in the elevated levels of triglycerides, cholesterol, and glucose. bibliotekanauki.pljpccr.eu Interestingly, this metabolic improvement occurred without a significant reduction in body weight in the leptin-deficient mice. mdpi.comjpccr.eu

This finding suggests that the beneficial metabolic effects of yohimbine may be independent of its weight-reducing properties and could be mediated through different pathways, possibly involving the blockade of α1-adrenoceptors. mdpi.combibliotekanauki.pl The study highlights that the weight-reducing activity of yohimbine appears to be dependent on functional leptin signaling and β3-adrenoceptors, which are impaired in ob/ob mice. mdpi.comnih.gov However, its positive impact on lipid and carbohydrate profiles persists even in the absence of leptin, indicating a potential therapeutic benefit for metabolic disorders characterized by leptin resistance. bibliotekanauki.plnih.gov

Table 1: Effects of Yohimbine in Leptin-Deficient Mice

Parameter Observation in ob/ob Mice Proposed Mechanism Reference(s)
Body Weight No significant reduction Ineffective due to leptin deficiency and impaired α2/β3-adrenoceptor function. mdpi.combibliotekanauki.pl
Triglycerides Favorable improvement (reduction) Blockade of α1-adrenoceptors. bibliotekanauki.pljpccr.eu
Cholesterol Favorable improvement (reduction) Blockade of α1-adrenoceptors. bibliotekanauki.pljpccr.eu
Glucose Favorable improvement (reduction) Blockade of α1-adrenoceptors. bibliotekanauki.pljpccr.eu

Mechanisms of Lipolysis Modulation

Investigations in Other Biological Systems

Beyond its cardiovascular and metabolic effects, yohimbine has been studied in other biological contexts. It is known to be a central nervous system stimulant, an effect also attributed to its α2-adrenergic antagonism. nih.gov In veterinary medicine, yohimbine is used to reverse sedation induced by α2-adrenergic agonists like xylazine (B1663881) in animals such as dogs and deer. wikipedia.org Furthermore, some in vitro research has explored the proapoptotic activity of yohimbine in certain pancreatic cancer cell lines. nih.gov As with other areas, these investigations have predominantly focused on the general compound yohimbine, and specific data for the this compound isomer are scarce.

Research into Penile Erectile Function Mechanisms

This compound's effects on penile erectile function have been a significant area of preclinical research. Its primary mechanism of action is believed to be the antagonism of α2-adrenergic receptors. mdpi.comnih.gov By blocking these receptors, this compound can lead to increased levels of noradrenaline and subsequent vasodilation in the penile tissue, which may facilitate improved blood flow necessary for an erection. mdpi.com

Studies in rat models have demonstrated that this compound can enhance the erectile process. nih.gov For instance, research has shown a dose-dependent relaxant effect of yohimbine on isolated rat corpus cavernosum. nih.gov Furthermore, some studies suggest a synergistic effect when combined with other substances. For example, the combination of yohimbine and L-arginine has been reported to improve penile artery inflow. tandfonline.com Another study in a rat model indicated that yohimbine could enhance the impact of sildenafil (B151) on the erectile process. nih.gov

The central nervous system also appears to play a role in this compound's effects. By acting on α2-adrenoceptors, it can influence neurotransmitters and neuropeptides involved in sexual response. researchgate.net Research in male rats has shown that yohimbine treatment significantly increased sexual arousal and mating behavior. nih.gov

Table 1: Summary of Preclinical Findings on this compound and Penile Erectile Function

Experimental Model Key Findings Reference
Isolated rat corpus cavernosum Dose-dependent relaxant effect. nih.gov
Rat model Enhanced the impact of sildenafil on the erectile process. nih.gov
In vitro (rabbit corpus cavernosum) & In vivo (rabbit) Synergistic effect on relaxation and erection with NO pathway stimulation. tandfonline.com
Male rats Increased sexual arousal and mating behavior. nih.gov

Anti-Inflammatory Effects and Associated Signaling Pathways

Preclinical studies have indicated that this compound possesses anti-inflammatory properties, primarily through the modulation of key signaling pathways. A central mechanism is the suppression of the NF-κB pathway, a critical orchestrator of pro-inflammatory cytokine expression. nih.govresearchgate.net

Research has demonstrated that yohimbine can reduce the upregulation of interleukin-6 (IL-6) induced by IL-1β or noradrenaline and can ameliorate cartilage destruction by suppressing the NF-κB pathway. tandfonline.comresearchgate.net It has also been shown to inhibit the overproduction of other pro-inflammatory cytokines like TNF-α and IL-1β, relieving the severity of endotoxin-induced pulmonary inflammation. tandfonline.com In models of arthritis in rats, yohimbine treatment led to a significant reduction in the expression of COX-2, TNF-α, and NF-ĸB. tandfonline.comnih.gov

Furthermore, yohimbine has been found to enhance the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which promotes the expression of the anti-inflammatory cytokine IL-10. tandfonline.comnih.gov This effect was observed to improve the therapeutic efficacy of berberine (B55584) in treating LPS-induced bacteremia in a mouse model. tandfonline.com In vascular smooth muscle cells (VSMCs), yohimbine has been shown to inhibit proliferation and migration by targeting the mTOR/p38/FAK signaling pathway. mdpi.com

Table 2: Signaling Pathways Modulated by this compound in Anti-Inflammatory Responses

Signaling Pathway Effect of this compound Experimental Context Reference
NF-κB Suppression In vitro and in vivo models of inflammation and cartilage destruction. tandfonline.comnih.govresearchgate.net
ERK/CREB Enhanced Phosphorylation Promoted IL-10 expression in a mouse model of bacteremia. tandfonline.comnih.gov
JNK, ERK, NF-κB Inhibition (in combination with berberine) Upregulated IL-10 in a mouse model of bacteremia. tandfonline.com
mTOR/p38/FAK Inhibition PDGF-induced proliferation and migration of vascular smooth muscle cells. mdpi.com
MAPK Modulation LPS-induced myocarditis. researchgate.net

Antineoplastic and Proapoptotic Activities in Cancer Cell Lines

The potential of this compound as an anticancer agent has been explored in several preclinical studies, focusing on its cytotoxic and proapoptotic effects in various cancer cell lines. The rationale for this investigation stems from the link between the sympathetic nervous system, catecholamines, and cancer progression. mdpi.com

Yohimbine has demonstrated cytotoxic activity against several human cancer cell lines. For instance, a yohimbine-type alkaloid showed moderate cytotoxicity in human MCF-7 breast, SWS80 colon, and A549 lung cancer cell lines. nih.govtandfonline.com Another study reported proapoptotic activity of yohimbine against PC-2 and PC-3 pancreatic cancer cell lines. nih.govacs.org In drug-resistant oral cancer KB-ChR-8-5 cells, yohimbine induced a dose-dependent increase in cytotoxicity, with an IC50 of 44 µM. nih.gov This was accompanied by morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov

The proposed mechanisms for these anticancer effects involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of mitochondrial membrane potential (MMP). nih.gov The structurally similar indole (B1671886) alkaloid, reserpine, has been shown to induce caspase-9 activity through ROS production by altering the mitochondrial membrane potential. ijper.org Furthermore, yohimbine's interaction with G-protein-coupled receptors (GPCRs), which are often dysregulated in cancer, is another area of interest for its anticancer potential. mdpi.comacs.org

Table 3: Cytotoxic and Proapoptotic Effects of this compound in Cancer Cell Lines

Cell Line Type of Cancer Key Findings Reference
MCF-7 Breast Cancer Moderate cytotoxicity (IC50: 25.5 µM). nih.govtandfonline.com
SWS80 Colon Cancer Moderate cytotoxicity (IC50: 22.6 µM). nih.govtandfonline.com
A549 Lung Cancer Moderate cytotoxicity (IC50: 26.0 µM). nih.govtandfonline.com
PC-2, PC-3 Pancreatic Cancer Proapoptotic activity. nih.govacs.org
KB-ChR-8-5 Drug-Resistant Oral Cancer Dose-dependent cytotoxicity (IC50: 44 µM), induced apoptosis, ROS generation, and MMP depolarization. nih.gov
PATU-8988 Pancreatic Cancer Evaluation of cytotoxic activity of novel yohimbine analogues. acs.org
SGC-7901 Gastric Cancer Evaluation of cytotoxic activity of novel yohimbine analogues. acs.org

Studies on Benign Prostatic Hyperplasia Pathogenesis

Preclinical research suggests that this compound may have therapeutic potential in the context of benign prostatic hyperplasia (BPH). The development and progression of BPH are known to be influenced by androgens, particularly dihydrotestosterone (B1667394) (DHT), which is converted from testosterone (B1683101) by the enzyme 5α-reductase. researchgate.netdovepress.com

A study investigating the effects of yohimbine hydrochloride in a rat model of BPH found that it could inhibit the increase in the prostatic index. nih.govtandfonline.com Specifically, the administration of yohimbine resulted in a significant reduction in the levels of dihydrotestosterone, prostatic acid phosphatase, and prostate-specific antigen. nih.govtandfonline.com The study concluded that yohimbine's beneficial effects against BPH are likely due to the downregulation of steroid 5α-reductase type 2. nih.govtandfonline.comresearchgate.net

Table 4: Effects of Yohimbine Hydrochloride in a Rat Model of Benign Prostatic Hyperplasia

Parameter Effect of Yohimbine Administration Reference
Prostatic Index Inhibition of increase. nih.govtandfonline.com
Dihydrotestosterone Levels Significantly reduced. nih.govtandfonline.com
Prostatic Acid Phosphatase Levels Significantly reduced. nih.govtandfonline.com
Prostate-Specific Antigen Levels Significantly reduced. nih.govtandfonline.com
Steroid 5α-reductase Type 2 Downregulated. nih.govtandfonline.comresearchgate.net

Exploration of Antidepressant-Like Activities

The potential antidepressant-like effects of this compound have been explored in rodent models of depression. Its mechanism of action is thought to involve the modulation of noradrenergic and serotonergic systems, which are implicated in the pathophysiology of depression. mdpi.comfrontiersin.org

In the tail suspension test, a common behavioral test for assessing antidepressant activity, yohimbine has been shown to interact with other antidepressant agents. For instance, when given to mice pretreated with a sub-therapeutic dose of recombinant human erythropoietin (rH-Epo), yohimbine reduced the immobility time, suggesting an involvement of the noradrenergic system. iomcworld.org However, this effect was not as pronounced as that of rH-Epo alone or standard antidepressants, indicating a limited role. iomcworld.org

Other studies have shown that the antidepressant-like effect of certain compounds can be blocked by yohimbine, further highlighting its interaction with the α2-adrenoceptor. frontiersin.org For example, the anti-immobility effect of α-asarone in the tail suspension test was inhibited by pretreatment with yohimbine. frontiersin.org Conversely, in some studies, yohimbine failed to reverse the antidepressant-like effects of other agents, suggesting that different mechanisms may be at play. researchgate.net

Table 5: Preclinical Models Investigating the Antidepressant-Like Activities of this compound

Preclinical Model Key Finding Implication Reference
Tail Suspension Test (with rH-Epo) Yohimbine reduced immobility time in pretreated mice. Limited involvement of the noradrenergic system in the antidepressant action of rH-Epo. iomcworld.org
Tail Suspension Test (with α-asarone) Yohimbine inhibited the anti-immobility effect of α-asarone. Involvement of the noradrenergic system in the antidepressant-like effect of α-asarone. frontiersin.org
Forced Swim Test and Tail Suspension Test (with agmatine) Yohimbine failed to reverse the antidepressant-like effect of agmatine. Suggests agmatine's antidepressant activity may not be mediated by α2-adrenergic receptors. researchgate.net

Ergogenic Effects in Exercise Physiology Models

This compound has been investigated for its potential ergogenic effects, or its ability to enhance physical performance. These studies have primarily focused on its impact on various physiological and psychological parameters during exercise. nih.govresearchgate.net

Acute ingestion of yohimbine has been shown to improve performance in both anaerobic and aerobic exercise modalities. researchgate.netnih.gov In studies involving repeated supramaximal sprints, yohimbine supplementation led to significantly higher mean power output. mdpi.com Similarly, in endurance cycling tests, a single dose of yohimbine resulted in improved distance, time, and velocity at maximal oxygen uptake. nih.gov

The proposed mechanisms for these ergogenic effects include physiological and psychological alterations. Physiologically, yohimbine has been reported to increase catecholamine release, enhance oxygen uptake, and lower post-exercise blood lactate (B86563) levels, suggesting improved metabolic efficiency. mdpi.comnih.govresearchgate.net Psychologically, yohimbine has been associated with increased feelings of energy, alertness, and motivation. mdpi.comnih.govmdpi.com One study found that yohimbine ingestion could attenuate the typical performance decrements observed in the morning. mdpi.com

Table 6: Summary of Ergogenic Effects of this compound in Exercise Models

Exercise Modality Key Performance Indicator Physiological/Psychological Effect Reference
Repeated Supramaximal Sprints Higher mean power output. Lower post-exercise blood lactate, increased epinephrine. mdpi.com
Standardized Endurance Cycling Improved distance, time, and vVO2max. Increased oxygen consumption. researchgate.netnih.gov
High-Intensity Exercise (Morning) Attenuated performance decrements. Increased subjective energy and alertness. mdpi.com
Repeated Bench Press Increased repetition volume. Improved subjective feelings of energy and alertness. mdpi.com

Pharmacokinetic and Pharmacogenomic Research

Absorption and Elimination Kinetics in Research Models

Beta-yohimbine, an isomer of yohimbine (B192690), is subject to pharmacokinetic processes that exhibit significant inter-individual variability. Following oral administration, yohimbine is absorbed rapidly, with an absorption half-life of approximately 10 to 11 minutes. nih.govmdpi.com Peak plasma concentrations are typically reached within 45 to 60 minutes. mdpi.comtandfonline.com However, the bioavailability of orally administered yohimbine is highly variable, ranging from as low as 7-10% to as high as 87-90%. mdpi.comnih.gov This wide range suggests considerable differences in first-pass metabolism among individuals. mdpi.com

The elimination of yohimbine from the plasma is also rapid. tandfonline.com Studies have reported an elimination half-life of around 30 to 36 minutes after oral intake. nih.govdrugbank.com After intravenous administration, the data often fits a two-compartment pharmacokinetic model, characterized by a very rapid distribution phase with a half-life of about 6 minutes. nih.gov

The volume of distribution is also route-dependent. After oral delivery, the volume of distribution is approximately 1.25–2.24 L/kg, while intravenous exposure results in a smaller distribution volume of 0.26 L/kg. tandfonline.com Clearance of yohimbine primarily occurs through metabolism in organs with high blood flow, such as the liver and kidneys. drugbank.com Less than 1% of the unchanged drug is typically recovered in the urine within 24 hours. tandfonline.comeuropa.eu

ParameterValueRoute of Administration
Absorption Half-Life ~10-11 minOral
Time to Peak Plasma Concentration (Tmax) 45-60 minOral
Bioavailability 7% - 90%Oral
Elimination Half-Life ~30-36 minOral
Volume of Distribution 1.25–2.24 L/kgOral
Volume of Distribution 0.26 L/kgIntravenous
Urinary Excretion (unchanged) < 1% in 24hOral/Intravenous

Metabolic Pathways and Cytochrome P450 Enzyme Involvement (e.g., CYP2D6, CYP3A4)

The metabolism of this compound, like its parent compound yohimbine, is extensive and primarily occurs in the liver. mdpi.com The main metabolic pathway involves oxidation, leading to the formation of several metabolites. tandfonline.com The two primary enzymes responsible for this process are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). mdpi.comresearchgate.net

CYP2D6 is critically involved in the 11-hydroxylation of yohimbine, which produces the active metabolite 11-hydroxy-yohimbine. mdpi.comtandfonline.com Another metabolite, 10-hydroxy-yohimbine, is also formed through oxidation. tandfonline.comeuropa.eu The formation of 10-hydroxy-yohimbine is thought to be primarily mediated by CYP3A4. europa.eu

The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions. webmd.com Substances that inhibit or induce CYP2D6 or CYP3A4 could alter the metabolism of this compound, affecting its plasma concentrations and pharmacological effects. webmd.com For instance, yohimbine itself can act as an inhibitor of the CYP2D6 enzyme. examine.com

Genetic Polymorphisms and Inter-Individual Variability in Metabolism

Significant inter-individual variability in the metabolism and clinical effects of yohimbine is largely attributed to genetic polymorphisms in the CYP2D6 enzyme. mdpi.comtandfonline.com The activity of CYP2D6 can vary more than 1000-fold among individuals due to different genotypes. europa.euexamine.com This leads to distinct metabolic phenotypes, generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

Individuals with genotypes corresponding to poor metabolizer status exhibit decreased CYP2D6 activity, leading to reduced clearance of yohimbine, higher plasma concentrations, and potentially more pronounced physiological effects. nih.govnih.gov Conversely, extensive metabolizers, who have wild-type CYP2D6 and CYP3A4 genes, clear the drug much more rapidly. europa.eu Studies have shown that the clearance of yohimbine can be over 200 times lower in poor metabolizers compared to extensive metabolizers. researchgate.net

The prevalence of these polymorphisms varies among different ethnic populations. For example, the poor metabolizer phenotype for CYP2D6 is found in about 7% of Caucasians of European descent, but only in approximately 1% of Chinese and 1.8% of Black individuals. examine.com In some individuals, particularly those of European origin, the metabolite 11-hydroxy-yohimbine may not be detectable in plasma at all, indicating a profound lack of this specific metabolic pathway. europa.eu This genetic variability is a key factor in the wide range of responses observed with yohimbine administration. tandfonline.comnih.gov

Characterization of Metabolite Activity

The primary metabolites of yohimbine, 11-hydroxy-yohimbine and 10-hydroxy-yohimbine, are not inert compounds and possess their own pharmacological activity.

11-hydroxy-yohimbine is considered a pharmacologically active metabolite. mdpi.comtandfonline.com While it has a lower affinity for α2-adrenoceptors (approximately 10-fold lower) compared to the parent compound yohimbine, it demonstrates a similar capacity to block the biological effects of α2-adrenoceptor stimulation in cellular assays. nih.gov This may be partly because 11-hydroxy-yohimbine has lower plasma protein binding than yohimbine (43% vs. 82%), which could increase its availability to interact with receptors. europa.eu

10-hydroxy-yohimbine is generally considered a less active metabolite. europa.eu It is more water-soluble than yohimbine and is rapidly excreted, typically being found in urine but not in plasma. nih.gov Its plasma protein binding is the lowest of the three compounds at 32%. europa.eu

Toxicological Considerations in Research Models

Comparative Toxicological Profiles of Yohimbine (B192690) Isomers (e.g., Beta-Yohimbine, Yohimbine)

Yohimbine and its stereoisomers, including this compound, are indole (B1671886) alkaloids that can be isolated from the bark of the Pausinystalia johimbe tree. wikipedia.orgdrugs.com While structurally similar, research indicates that their toxicological profiles are not identical. Preclinical research comparing the acute toxicity of yohimbine isomers in mice has provided specific insights into their relative dangers.

A study determining the median lethal dose (LD50) of these isomers found that this compound was approximately twice as toxic as yohimbine. researchgate.net This suggests a significantly higher potential for acute toxicity for this compound when compared directly to its more commonly known isomer, yohimbine, in this animal model. researchgate.net The same study noted that another isomer, corynanthine, was about one-fifth as toxic as yohimbine. researchgate.net

Comparative Acute Toxicity of Yohimbine Isomers in Mice

Isomer Relative Toxicity Compared to Yohimbine
This compound ~ 2x more toxic
Yohimbine Baseline
Corynanthine ~ 5x less toxic

Data derived from a study determining the LD50 in mice. researchgate.net

This differentiation in toxicity underscores the importance of distinguishing between yohimbine isomers in toxicological assessments.

Neurological Toxicity in Preclinical Models

While extensive research has been conducted on the neurological effects of yohimbine, which is known to increase anxiety, restlessness, and potentially induce seizures at high doses, specific preclinical data focusing solely on the neurological toxicity of this compound is not extensively detailed in the available scientific literature. drugs.comnih.gov The primary action of yohimbine as an α2-adrenergic receptor antagonist is responsible for many of its central nervous system effects, but it is not documented how the specific stereochemistry of this compound alters these outcomes in preclinical toxicity models. nih.govdrugbank.com

Cardiovascular Toxicity in Preclinical Models

The cardiovascular effects of yohimbine are well-documented and include increases in heart rate and blood pressure, stemming from its sympathomimetic action. nih.govmedbroadcast.com These effects form the basis of its cardiovascular toxicity profile. However, dedicated preclinical studies investigating the specific cardiovascular toxicity of this compound are not readily found in the reviewed literature. The finding that this compound has a higher acute toxicity than yohimbine in mice suggests potential for significant cardiovascular adverse effects, but specific research to confirm and characterize this is lacking. researchgate.net

Investigation of Potential Drug-Drug Interactions in Research Settings

Research into the drug-drug interactions of yohimbine indicates a potential for significant events, particularly with other agents that affect the adrenergic and serotonergic systems, such as antidepressants, antihypertensives, and stimulants. nih.govpharmacytimes.compatsnap.com These interactions are primarily linked to yohimbine's α2-adrenergic antagonism. pharmacytimes.com However, specific investigations in research settings to delineate the potential for drug-drug interactions involving this compound are not described in the available scientific research. Given its structural similarity to yohimbine, a potential for similar interactions exists, but this has not been confirmed through dedicated preclinical studies.

Translational Research and Future Perspectives

Development of Novel Beta-Yohimbine Analogs with Improved Receptor Selectivity

The development of novel analogs of yohimbine (B192690), including its stereoisomer this compound, is an active area of research aimed at improving receptor selectivity and, consequently, therapeutic potential. Yohimbine itself is a non-selective antagonist of α2-adrenoceptors and also interacts with other receptors, which can lead to undesirable side effects. mdpi.comtandfonline.com Recognizing this, researchers have used yohimbine as a foundational compound to create new molecules with more targeted actions. mdpi.com

One strategy involves the synthesis of yohimbine analogs with conformational flexibility to explore new biological activities. For example, novel racemic yohimbine analogues have been synthesized and have demonstrated modest cytotoxicity against certain human cancer cell lines. acs.org Another approach, known as diversity-oriented synthesis, has been employed to create derivatives of yohimbine and the related corynanthe alkaloids. This method allows for the rapid generation of a library of compounds with varied structures that can be screened for specific biological activities. nih.govnih.gov

A key goal is to enhance selectivity for specific adrenoceptor subtypes. For instance, research has focused on creating amino esters of yohimbic acid to improve selectivity for the ADRA2A receptor. mdpi.com One such novel analog demonstrated a significant improvement in selectivity indices compared to yohimbine, with a six-fold increase in ADRA1A/ADRA2A selectivity and a 25-fold increase in ADRA2B/ADRA2A selectivity. mdpi.com This increased selectivity could lead to more targeted therapeutic effects with a reduced side-effect profile. These efforts to generate novel yohimbine analogs with improved receptor selectivity represent a promising avenue for developing new therapeutic agents for a variety of conditions. mdpi.comacs.org

Applications of this compound as a Pharmacological Probe in Alcohol Use Disorder Research

Yohimbine, and by extension its stereoisomers like this compound, has been widely utilized as a pharmacological tool to investigate the role of the noradrenergic system in Alcohol Use Disorder (AUD). researchgate.netnih.govnih.gov As an α2-adrenergic receptor antagonist, yohimbine increases noradrenergic activity, which has been implicated in stress-induced anxiety and alcohol-seeking behaviors. nih.gov Its ability to be safely administered to both animals and humans makes it a potentially valuable translational pharmacological probe in alcohol research. nih.gov

In preclinical models, yohimbine is a well-validated tool for inducing relapse-like behavior and studying the neurobiological mechanisms underlying alcohol seeking. researchgate.netmdpi.com For example, it has been used to test the efficacy of potential anti-relapse medications. researchgate.net Studies in alcohol-preferring rat strains have shown that yohimbine can increase ethanol (B145695) self-administration, providing a model to study the genetic and neurobiological factors contributing to AUD. researchgate.netnih.gov Research has also used yohimbine to explore the role of specific brain regions, such as the central amygdala, in mediating stress-induced alcohol seeking. mdpi.com

Despite extensive preclinical use, the application of yohimbine in human laboratory studies for AUD is more limited. researchgate.netnih.govnih.gov A systematic review identified 62 preclinical but only 5 clinical studies using yohimbine in alcohol research. researchgate.netnih.gov This highlights a critical gap in translating preclinical findings to the clinic. Future research should focus on parallel preclinical and clinical assessments of yohimbine's effects to better understand its translational potential. researchgate.netnih.govnih.gov This includes investigating sex differences in response to yohimbine, as gonadal hormones have been shown to influence alcohol drinking in animal models. nih.gov The use of yohimbine as a pharmacological probe has significantly advanced our understanding of the noradrenergic system's role in AUD, but further translational studies are needed to fully realize its clinical research potential. researchgate.netnih.govnih.gov

Identifying Research Gaps and Future Avenues for this compound Investigation

Despite the research conducted on this compound and its parent compound, yohimbine, several significant research gaps remain, paving the way for future avenues of investigation. A major gap lies in the translation of preclinical findings to human applications. researchgate.netnih.govnih.gov While there is extensive evidence from rodent studies supporting the use of yohimbine as a pharmacological probe, particularly in alcohol research, there is a notable lack of corresponding human laboratory studies. researchgate.netnih.govnih.gov Future research should prioritize parallel preclinical and clinical assessments to bridge this translational divide. nih.gov

Another critical area for future investigation is the exploration of sex differences. Preclinical and clinical studies suggest that sex can significantly influence alcohol-related behaviors, yet the specific impact of sex on the mechanistic actions of yohimbine and its isomers is not well understood. nih.gov Further studies are needed to examine how sex differences may modulate the effects of this compound. nih.gov

Finally, while the synthesis of novel yohimbine analogs is an active area of research, there is a need for more extensive studies to reliably generate these analogs as single enantiomers and to fully characterize their biological activities. acs.org The development of analogs with improved receptor selectivity holds significant therapeutic promise. mdpi.com Addressing these research gaps through well-designed preclinical and clinical trials will be crucial for fully understanding the therapeutic potential and safety of this compound and its derivatives. tandfonline.comnih.gov

Q & A

Q. How should conflicting results in this compound’s metabolic stability assays be addressed during peer review?

  • Answer : Require authors to disclose enzyme sources (e.g., human liver microsomes vs. recombinant CYP450 isoforms), incubation times, and cofactor concentrations. Encourage cross-laboratory validation and provide raw chromatograms for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Yohimbine
Reactant of Route 2
Reactant of Route 2
beta-Yohimbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.